N-[4-(dimethylamino)benzyl]-2-(2-fluorophenoxy)-N-(pyridin-2-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-2-(2-FLUOROPHENOXY)-N-(PYRIDIN-2-YL)PROPANAMIDE is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-2-(2-FLUOROPHENOXY)-N-(PYRIDIN-2-YL)PROPANAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Dimethylaminophenyl Intermediate: This involves the reaction of 4-dimethylaminobenzaldehyde with appropriate reagents to form the dimethylaminophenyl intermediate.
Introduction of the Fluorophenoxy Group: The intermediate is then reacted with 2-fluorophenol under suitable conditions to introduce the fluorophenoxy group.
Formation of the Pyridinyl Propanamide: Finally, the compound is completed by reacting the intermediate with 2-pyridinecarboxylic acid and appropriate coupling reagents to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-2-(2-FLUOROPHENOXY)-N-(PYRIDIN-2-YL)PROPANAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-2-(2-FLUOROPHENOXY)-N-(PYRIDIN-2-YL)PROPANAMIDE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be used in studies involving enzyme inhibition or receptor binding due to its unique structure.
Industry: It can be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-2-(2-FLUOROPHENOXY)-N-(PYRIDIN-2-YL)PROPANAMIDE exerts its effects involves interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-4-aminopyridine (DMAP): A commonly used catalyst in organic synthesis.
4-Dimethylaminopyridine: Known for its use in acylation reactions.
2-Fluorophenol: Used as a precursor in various chemical syntheses.
Uniqueness
N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-2-(2-FLUOROPHENOXY)-N-(PYRIDIN-2-YL)PROPANAMIDE is unique due to its combination of functional groups, which provides it with distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C23H24FN3O2 |
---|---|
Molecular Weight |
393.5 g/mol |
IUPAC Name |
N-[[4-(dimethylamino)phenyl]methyl]-2-(2-fluorophenoxy)-N-pyridin-2-ylpropanamide |
InChI |
InChI=1S/C23H24FN3O2/c1-17(29-21-9-5-4-8-20(21)24)23(28)27(22-10-6-7-15-25-22)16-18-11-13-19(14-12-18)26(2)3/h4-15,17H,16H2,1-3H3 |
InChI Key |
VEPZZASHXXLMOG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N(CC1=CC=C(C=C1)N(C)C)C2=CC=CC=N2)OC3=CC=CC=C3F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.